The synthesis of {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine can be achieved through various methods:
These synthetic routes highlight the compound’s versatility and the potential for further functionalization.
The molecular structure of {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine consists of a bicyclic framework characterized by three fused carbon atoms arranged in a triangular configuration, with a methoxy group (-OCH₃) attached at one bridgehead position and an amine group (-NH₂) at another position.
This unique arrangement contributes to the compound's reactivity and interaction with biological systems.
The chemical reactivity of {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine is influenced by its functional groups:
Furthermore, the bicyclic structure may facilitate unique rearrangement reactions or cycloadditions under specific conditions, enhancing its synthetic utility.
The mechanism of action for {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine primarily revolves around its interactions with biological targets such as receptors or enzymes related to neurological functions. Interaction studies suggest that compounds with similar structures have shown binding affinities to neurotransmitter systems, indicating potential therapeutic applications in treating neurological disorders.
Research focusing on interaction studies typically assesses binding affinities and functional effects on target proteins or enzymes, which could lead to insights into the compound's pharmacological properties.
The presence of both a methoxy and an amine group enhances solubility in various solvents, making it suitable for diverse applications in organic synthesis and pharmaceutical development.
{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine has potential applications in various scientific fields:
Future research could further elucidate its biological activity and expand its applications in drug discovery and material innovations, leveraging its unique structural features for targeted synthesis and functionalization.
Bicyclo[1.1.1]pentane (BCP) has emerged as a revolutionary three-dimensional bioisostere for flat aromatic rings in drug design. Its unique bridge-substituted topology provides spatial vectors mimicking para-disubstituted benzenes while conferring superior physicochemical properties. The rigid cage-like structure reduces conformational flexibility, enhancing target selectivity and metabolic stability. BCP-based compounds like {3-methoxybicyclo[1.1.1]pentan-1-yl}methanamine exemplify this paradigm, combining methoxy and methanamine groups to leverage electronic and steric advantages over classical arenes [5] [9].
BCPs serve as non-classical bioisosteres for para-substituted benzenes due to comparable C1-C3 distances (3.47 Å in benzene vs. 3.61 Å in BCP), enabling similar spatial positioning of functional groups. Key advantages include:
Table 1: Physicochemical Comparison of Benzene vs. BCP Bioisosteres
Property | Benzene | BCP | Advantage |
---|---|---|---|
clogP | 2.13 | 0.8–1.2 | ↑ Water solubility |
TPSA (Ų) | 0 | 0–40* | ↑ Cell permeability |
CHI(IAM) | 40–60 | 20–40 | ↓ Nonspecific binding |
Metabolic stability | Low | High | ↓ Reactive metabolites |
F(sp³) | 0 | 0.71 | ↑ 3D complexity |
*Depending on substituents* [5] [9].
The therapeutic application of BCPs progressed through three key phases:
Table 2: Milestones in BCP-Based Drug Design
Year | Development | Significance | |
---|---|---|---|
1996 | First BCP-containing drug candidate (Pellicciari) | Proof of concept for CNS targets | |
2012 | Pfizer’s γ-secretase inhibitor | Validated BCP as benzene bioisostere | |
2017 | BCP-resveratrol conjugates (Goh et al.) | Improved bioavailability of natural products | |
2020 | Photochemical synthesis of alkyl-BCPs (Nature Synth) | Kilogram-scale production | |
2024 | >300 BCP building blocks available | Enabled diverse SAR exploration | [5] [8] [9] |
The strategic incorporation of methoxy and methanamine groups on BCP addresses key limitations of unsubstituted cages:
Synthetic versatility: The amine serves as a handle for amide couplings, reductive aminations, or ureifications (e.g., in peptidomimetics) [1] [9].
3-Methoxy substitution:
Table 3: Molecular Descriptors of {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine
Descriptor | Value | Significance | |
---|---|---|---|
Molecular formula | C₇H₁₃NO | Balanced MW (127 g/mol) for lead-like space | |
clogP | 0.28 (calc.) | Optimal for CNS permeability | |
H-bond donors | 1 (NH₂) | Enables targeted interactions | |
H-bond acceptors | 2 (N, O) | Enhances solubility | |
TPSA (Ų) | 35 | Favorable for cell membrane penetration | |
SMILES | COC12CC(C1)(C2)CN | Encodes stereoelectronic topology | [1] [3] [6] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0